(Z)-6-Dodecenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126745-61-7 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-6-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3/b7-6- |
InChI Key |
RKSXBPZEKYUCII-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCC=O |
Canonical SMILES |
CCCCCC=CCCCCC=O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Z 6 Dodecenal
Avian Systems as Natural Sources
The most detailed research into the natural sources of (Z)-6-Dodecenal has centered on seabirds of the genus Aethia, commonly known as auklets. These birds are notable for producing distinct, often strong, odors from their plumage during the breeding season.
The Crested Auklet (Aethia cristatella), a colonial seabird found in the Bering Sea and North Pacific, is renowned for emitting a potent, citrus-like fragrance. researchgate.net Detailed chemical analysis of this odorant has revealed a complex mixture of volatile compounds, predominantly composed of even-numbered aliphatic aldehydes. researchgate.net
Research has confirmed that the C12:1 aldehyde component of the Crested Auklet's scent consists of two isomers: (Z)-4-dodecenal and this compound. amet-ist.inresearchgate.net These compounds are part of a signature blend that includes other saturated and unsaturated aldehydes ranging from six to twelve carbons in length. researchgate.net The full odor profile is believed to be derived from fatty acid metabolism. researchgate.net This chemical signal is transmitted between individuals during courtship displays, such as the "ruff-sniff," where birds rub their bills and necks in the scented interscapular feathers of their partners. researchgate.net
The primary aldehydes identified in the Crested Auklet's odorant are detailed in the table below.
| Compound Name | Chemical Class | Carbon Chain Length |
| n-Hexanal | Saturated Aldehyde | C6 |
| n-Octanal | Saturated Aldehyde | C8 |
| n-Decanal | Saturated Aldehyde | C10 |
| (Z)-4-Decenal | Unsaturated Aldehyde | C10 |
| (Z)-4-Dodecenal | Unsaturated Aldehyde | C12 |
| This compound | Unsaturated Aldehyde | C12 |
| This table summarizes the major aldehyde components found in the plumage odor of the Crested Auklet. researchgate.netgoogle.comresearchgate.net |
The chemical signature of the Crested Auklet becomes particularly distinct when compared to that of its close relative, the Whiskered Auklet (Aethia pygmaea). While both species produce plumage odorants, their chemical compositions are markedly different, suggesting species-specific biosynthetic pathways. amet-ist.in
The odorant of the Whiskered Auklet is dominated by odd-numbered aldehydes, specifically heptanal (B48729) (C7) and nonanal (B32974) (C9), and notably lacks the unsaturated aldehydes that characterize the Crested Auklet's scent. amet-ist.in In contrast, the Crested Auklet's odor is defined by its even-numbered saturated and monounsaturated aldehydes, including this compound. Another species, the Least Auklet (Aethia pusilla), does not produce a noticeable plumage odor at all. amet-ist.in This divergence in chemical signals parallels differences in plumage ornamentation and courtship behaviors among the species. amet-ist.in
| Feature | Crested Auklet (A. cristatella) | Whiskered Auklet (A. pygmaea) |
| Dominant Aldehydes | Even-numbered (C6, C8, C10, C12) | Odd-numbered (C7, C9) |
| Unsaturated Aldehydes | Present (e.g., this compound) | Not detected |
| Other Compounds | Hexanoic acid, Octanoic acid | Hexadecanol |
| This table provides a comparative overview of the chemical odorant compositions of the Crested Auklet and the Whiskered Auklet. amet-ist.inresearchgate.net |
Contextual Presence in Volatile Organic Compound Profiles of Biological Systems
While the most specific identification of this compound is in avian systems, its chemical class—aldehydes—is a ubiquitous and vital component of volatile organic compound (VOC) profiles across the biological world. VOCs are crucial for communication and interaction between organisms. frontiersin.org
Aldehydes are well-documented as significant signaling molecules in insects, where they frequently function as sex pheromones. researchgate.net For instance, various isomers of dodecenal act as pheromone components for different moth species. This indicates that C12 aldehydes are a recurring motif in insect chemical communication.
In the broader context of biological systems, aldehydes are key constituents of the volatilome—the complete set of VOCs produced by an organism. They are emitted by plants as part of their defense mechanisms or to attract pollinators, and they are also produced by marine organisms like phytoplankton and coral reef ecosystems. amet-ist.incsic.esfrontiersin.orgfrontiersin.org These compounds are released into the environment and can act as infochemicals, mediating interactions both within and between species. frontiersin.org The presence of this compound in Crested Auklets is a highly specialized example of how a specific aldehyde can be employed for sophisticated social signaling within the complex landscape of natural chemical communication.
Biological Functions and Ecological Roles of Z 6 Dodecenal
Role in Intraspecific Chemical Communication
Chemical signals are a vital, though often overlooked, aspect of avian social life, influencing behaviors critical for reproductive success. nih.govnih.gov (Z)-6-Dodecenal, in concert with other volatile compounds, contributes to the chemical vocabulary of certain bird species.
Mate Attraction and Species Recognition in Avifauna
Research has identified this compound as a component of the distinctive odor profile of the crested auklet (Aethia cristatella). alaska.edu Along with its isomer, (Z)-4-dodecenal, this compound is detected in the feathers of these seabirds. The presence of this specific aldehyde composition is believed to contribute to species-specific signaling, playing a role in mate attraction and the recognition of potential partners within the species. oup.com The unique citrus-like scent of the crested auklet, for which this compound is a constituent, is a key element in their complex social and mating behaviors. alaska.eduoup.com
The chemical composition of feather odorants can differ significantly between even closely related species, suggesting a role in maintaining reproductive isolation. For instance, the crested auklet's odorant is dominated by even-numbered saturated and monounsaturated aldehydes, including this compound, while the whiskered auklet's (Aethia pygmaea) scent is primarily composed of odd-numbered aldehydes like heptanal (B48729) and nonanal (B32974). nih.gov This chemical distinction likely aids in species recognition, a critical first step in mate selection. oup.comresearchgate.net
Influences on Avian Reproductive and Social Behavior
The chemical signals produced by birds, including this compound, are integral to their reproductive and social dynamics. nih.govnih.gov In crested auklets, a specific behavior known as "ruff-sniff" is observed, where individuals bring their bills and faces into contact with the scented nape feathers of others during courtship and social interactions. alaska.edu This behavior may allow for the assessment of a potential mate's chemical potency. alaska.edu The intensity of these chemical signals can vary, potentially reflecting an individual's quality and fitness. researchgate.net
The involvement of olfactory cues in the social behavior of crested auklets has been documented, where chemical signals play a role in interactions beyond immediate mate choice. researchgate.net The presence and concentration of compounds like this compound can influence social hierarchies and territorial disputes.
Involvement in Chemical Defense Mechanisms
Beyond its role in communication, this compound is a key component of an avian chemical defense system, offering protection against harmful ectoparasites.
Repellency Against Ectoparasitic Arthropods
The aldehyde-rich odorant of the crested auklet, which includes this compound, has been shown to be a potent repellent against various ectoparasitic arthropods. nih.govmyspecies.inforesearchgate.net Experimental evidence demonstrates that the constituent aldehydes can kill and repel these parasites. nih.govmyspecies.inforesearchgate.net This chemical defense is believed to be broad-spectrum in its efficacy against arthropods that parasitize birds. researchgate.net The production of these repellent compounds provides a significant survival advantage by reducing the burden of ectoparasites. nih.gov
Efficacy of Mixture Components and Concentration Effects in Repellency
The effectiveness of the chemical defense is not solely reliant on individual compounds but is enhanced by the specific mixture of aldehydes present in the bird's secretions. nih.govmyspecies.info Studies have shown that the efficacy of the aldehydes in repelling ectoparasites may increase when they are combined in a mixture. nih.govmyspecies.info
Furthermore, the concentration of these chemical repellents plays a crucial role in their effectiveness. The repellency of the aldehyde mixture increases with its chemical concentration. nih.govmyspecies.inforesearchgate.netscispace.com This suggests that individuals capable of producing higher concentrations of these compounds are likely to be more successful at repelling ectoparasites. nih.govresearchgate.netmyspecies.info
Table 1: Repellency of Crested Auklet Odorant Constituents
| Compound/Mixture | Repellent Effect |
|---|---|
| Individual Aldehydes | Repellent to ectoparasites. nih.govmyspecies.info |
| Aldehyde Mixture | Increased repellency compared to individual components. nih.govmyspecies.info |
| Increasing Concentration | Enhanced repellent effect. nih.govmyspecies.inforesearchgate.net |
Olfactory Receptor Interactions and Signal Transduction Pathways in Perception
The perception of this compound and other odorants by birds involves complex interactions at the molecular level. While the specific receptors for this compound in avians have not been definitively identified, the process follows the general principles of olfaction. oup.com Odor molecules, or odorants, act as ligands that bind to specific olfactory receptors located on olfactory receptor neurons. nih.govnih.gov This binding event initiates a signal transduction cascade, converting the chemical signal into an electrical signal that is then processed by the brain, resulting in the perception of smell. nih.govresearchgate.net
Birds possess a functional olfactory system with a diversity of olfactory receptor genes, indicating their capacity to detect and process a wide range of chemical cues. oup.comoup.com The main olfactory system is responsible for mediating responses to chemical signals, including those involved in social and reproductive behaviors. oup.com Although the vomeronasal system, which detects non-volatile cues in many vertebrates, is not considered to be the primary route for these signals in birds, the main olfactory system is well-equipped to handle this information. oup.com The neural processing of these signals in the brain ultimately leads to behavioral responses, such as attraction to a mate or avoidance of a parasite. nih.gov
Broader Ecological Implications within Avian Ecosystems
The presence and function of this compound, particularly as a component of the uropygial gland secretions in certain bird species, extend beyond individual chemical communication, carrying significant ecological consequences for avian communities and their interactions with the wider environment. Research, notably on seabirds like the crested auklet (Aethia cristatella), has illuminated how this specific aldehyde contributes to critical ecological processes, including parasite defense, species recognition, and the dynamics of sexual selection.
The odoriferous secretions of the crested auklet, which have a distinct citrus-like scent, are a complex chemical mixture. Analysis has revealed that these secretions are dominated by a variety of even-numbered aldehydes, both saturated and monounsaturated, ranging from six to twelve carbons in length. Within this mixture, this compound has been identified as a key constituent, alongside its isomer, (Z)-4-dodecenal. alaska.edu The ecological importance of this chemical profile is multifaceted.
One of the most significant ecological roles of these aldehydes is providing a chemical defense against ectoparasites. alaska.edu Experimental studies have demonstrated that the aldehyde constituents found in crested auklet secretions can effectively kill and repel ectoparasites. The efficacy of this repellency is concentration-dependent, implying that individuals capable of producing higher concentrations of these compounds are better protected. alaska.edu This dynamic has profound implications for host-parasite co-evolution, where the chemical defense of the host acts as a selective pressure on parasite populations, potentially influencing parasite prevalence and distribution within a seabird colony.
Furthermore, the chemical composition of these secretions plays a crucial role in species recognition and reproductive isolation. In the Bering Sea, where different auklet species often nest in close proximity, the ability to distinguish between species is vital to prevent hybridization. The chemical signature of the crested auklet, containing this compound, is markedly different from that of the sympatric whiskered auklet (Aethia pygmaea). The whiskered auklet's scent is composed mainly of odd-numbered aldehydes, such as heptanal and nonanal, with no detectable unsaturated aldehydes. alaska.edu This distinct, species-specific chemical bouquet serves as a reliable olfactory cue, allowing individuals to identify conspecifics, which is a critical mechanism for maintaining species integrity in a shared habitat.
The role of this compound in sexual selection also has broader ecological consequences. The production of this complex odorant is considered a sexually selected trait, potentially functioning as an honest signal of an individual's quality or fitness. alaska.edu By choosing mates based on the intensity or quality of their scent, birds are indirectly selecting for traits associated with robust health and a strong immune system, which can have cascading effects on population genetics and resilience.
Interactive Data Table: Aldehyde Composition in Auklet Odorants
| Species | Primary Aldehyde Constituents | This compound Presence |
| Crested Auklet (Aethia cristatella) | Even-numbered saturated and monounsaturated aldehydes (C6-C12) | Present |
| Whiskered Auklet (Aethia pygmaea) | Odd-numbered aldehydes (e.g., heptanal, nonanal) | Not Detected |
Biosynthetic Pathways and Metabolic Transformations of Z 6 Dodecenal
Proposed Biosynthetic Routes from Fatty Acid Precursors
The biosynthesis of (Z)-6-dodecenal, a significant semiochemical, is intricately linked to fatty acid metabolism. The primary precursor for this compound is believed to be a C12 fatty acid, which undergoes specific enzymatic modifications to yield the final aldehyde product. One identified precursor is (Z)-5-dodecen-1-ol. The transformation from this alcohol to this compound involves an oxidation step.
In a broader context, the biosynthesis of insect pheromones, many of which are aldehydes, alcohols, and acetate (B1210297) esters, typically originates from de novo fatty acid synthesis. researchgate.net This process starts with acetyl-CoA and involves the sequential addition of malonyl-CoA units. wikipedia.org For many Lepidoptera species, this is followed by desaturation and chain-shortening reactions to produce a diverse array of unsaturated pheromone components. wikipedia.org Specifically, for this compound, a C12 fatty acyl-CoA would be the initial product of fatty acid synthesis, which is then desaturated at the 6th position to introduce the characteristic Z-configured double bond.
While direct evidence for the complete biosynthetic pathway of this compound is still under investigation, the general pathway for similar aldehyde pheromones provides a strong model. For instance, in some moth species, the major pheromone component (Z)-11-hexadecenal is produced by the oxidation of its precursor, (Z)-11-hexadecenol. nih.gov This suggests a common terminal step in the biosynthesis of aldehyde pheromones, where a fatty alcohol is oxidized to the corresponding aldehyde.
The Crested Auklet (Aethia cristatella) provides a notable example of this compound production, where it is a component of the bird's citrus-like odorant. researchgate.netmyspecies.info In this species, the odorant is dominated by even-numbered aliphatic aldehydes, ranging from C6 to C12, suggesting a link to fatty acid metabolism. researchgate.netmyspecies.info The presence of both (Z)-4-dodecenal and this compound in these birds points to specific biosynthetic or acquisition pathways. myspecies.infonih.govscispace.com
It is important to note that the production of pheromones can also be influenced by dietary precursors. Some insects are known to sequester and modify compounds from their food plants to produce pheromones. wikipedia.org However, for many fatty acid-derived pheromones like this compound, de novo synthesis is the more common route. wikipedia.org
Table 1: Proposed Precursors in the Biosynthesis of this compound
| Precursor Compound | Proposed Transformation |
| (Z)-5-Dodecenoic acid | Reduction to alcohol, followed by oxidation. lipidmaps.orgbioscience.co.uk |
| C12 Fatty Acyl-CoA | Desaturation and reduction to alcohol, followed by oxidation. wikipedia.orgnih.gov |
| (Z)-5-Dodecen-1-ol | Oxidation to this compound. |
Enzymatic Systems Involved in Unsaturation and Aldehyde Formation
The formation of this compound from its fatty acid precursors involves a series of specific enzymatic reactions. The key steps are the introduction of a double bond (unsaturation) and the formation of the aldehyde functional group.
Unsaturation: The introduction of the (Z)-double bond at the 6th position of the C12 carbon chain is catalyzed by a class of enzymes known as fatty-acyl desaturases . nih.govgoogle.com These enzymes are crucial in creating the structural diversity of insect pheromones. wikipedia.org In Lepidoptera, Δ11-desaturase is a well-known enzyme that introduces a double bond at the 11th carbon position. wikipedia.org While the specific desaturase for the 6th position in the context of this compound synthesis is not explicitly identified in the provided context, it is highly probable that a similar desaturase is involved. These enzymes typically use a fatty acyl-CoA as a substrate. google.com
Aldehyde Formation: The final step in the biosynthesis of this compound is the oxidation of the corresponding alcohol, (Z)-6-dodecen-1-ol. This reaction is catalyzed by alcohol oxidases (AOs) or alcohol dehydrogenases (ADHs). nih.govmdpi.comnih.gov These enzymes are responsible for converting primary fatty alcohols into fatty aldehydes. nih.gov In some insects, these oxidases are found in the pheromone gland and are crucial for producing the final aldehyde pheromone components. nih.govmdpi.com For example, in Heliothis virescens, the major pheromone component, (Z)-11-hexadecenal, is produced from the oxidation of (Z)-11-hexadecenol. nih.gov
The enzymatic systems involved are often part of a larger biosynthetic pathway that can produce a blend of different pheromone components. The specificity of these enzymes in terms of substrate chain length, position of unsaturation, and the type of functional group they produce is critical for generating the species-specific pheromone signals. researchgate.net
Table 2: Key Enzymatic Steps and a Representative Enzyme Class in this compound Biosynthesis
| Biosynthetic Step | Enzyme Class | Function |
| Unsaturation | Fatty-acyl desaturase | Introduces a (Z)-double bond at the 6th position of the C12 fatty acyl-CoA. wikipedia.orggoogle.com |
| Aldehyde Formation | Alcohol oxidase/dehydrogenase | Oxidizes (Z)-6-dodecen-1-ol to this compound. nih.govmdpi.com |
Degradation and Deactivation Pathways
The perception of a chemical signal like this compound must be a transient event to allow for the detection of subsequent signals. This requires efficient mechanisms for the degradation and deactivation of the odorant molecules.
A key group of enzymes involved in the degradation of aldehyde pheromones are aldehyde oxidases (AOXs) . mdpi.comfrontiersin.org These enzymes are a type of odorant-degrading enzyme (ODE) that rapidly metabolize volatile organic compounds, including pheromones, in the insect's olfactory system. mdpi.comnih.gov AOXs belong to the molybdo-flavoenzyme family and catalyze the oxidation of aldehydes to their corresponding carboxylic acids. mdpi.comoup.com
In insects, AOXs have been identified in the antennae and are thought to play a crucial role in clearing pheromone molecules from the vicinity of the olfactory receptors, thereby resetting the system for new chemical signals. mdpi.comoup.comnih.gov This rapid degradation is essential for maintaining the sensitivity of the olfactory system. mdpi.comresearchgate.net Studies in various moth species have shown that antennal AOXs can degrade aldehydic sex pheromones. oup.comnih.gov For example, in the silkworm, Bombyx mori, AOXs are involved in the degradation of the aldehyde pheromone component, bombykal. mdpi.comoup.com
The expression of AOXs can be specific to certain tissues, such as the antennae, and can also be sex-biased, often being more abundant in males who need to detect female-released pheromones. mdpi.comnih.gov
The activity of odorant-degrading enzymes like aldehyde oxidases has significant implications for the persistence and efficacy of chemical communication. The rapid degradation of this compound by these enzymes ensures that the signal is terminated quickly after the initial stimulus. mdpi.comresearchgate.net This allows for a high temporal resolution in detecting changes in pheromone concentration, which can be crucial for behaviors such as tracking a pheromone plume to its source.
The efficiency of these degradation pathways can influence the evolution of pheromone signaling systems. A balance must be struck between the stability of the pheromone in the environment to reach its target and its rapid degradation upon reception to allow for a dynamic response. The presence of potent ODEs in the receiver's olfactory system means that the emitter must release a sufficient quantity of the pheromone to overcome this degradation and successfully transmit the signal.
Furthermore, the specificity of ODEs can also contribute to the specificity of the chemical communication channel. If an insect's ODEs are highly efficient at degrading its own species' pheromone but not those of other species, it can help to reduce cross-species interference.
Chemical Synthesis Methodologies for Stereoselective Production of Z 6 Dodecenal
Conventional Laboratory Synthesis Approaches (e.g., Oxidation of Alcohols)
A primary and conventional method for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. In the case of (Z)-6-dodecenal, the precursor is (Z)-6-dodecen-1-ol. The key challenge in this transformation is to prevent over-oxidation of the aldehyde to the more stable carboxylic acid. libretexts.org To achieve this, mild oxidizing agents are employed. masterorganicchemistry.com
The reaction involves the conversion of the primary alcohol's hydroxyl group into a carbonyl group without affecting the cis-configured double bond at the C6 position. Several reagents are effective for this purpose under controlled conditions. These reactions are typically performed at or below room temperature to enhance selectivity. organic-chemistry.org
Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. It is a reliable and widely used reagent for oxidizing primary alcohols to aldehydes. researchgate.net | Performed in an anhydrous solvent like dichloromethane (B109758) (DCM). |
| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). | Requires low temperatures (e.g., -78 °C) to maintain the stability of the reactive intermediate. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. | Reaction is typically fast and occurs in solvents like DCM or chloroform. |
| TEMPO-based Oxidation | Utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid. organic-chemistry.org | Offers high chemoselectivity for primary alcohols. organic-chemistry.org |
The choice of reagent depends on factors such as substrate compatibility, desired scale, and tolerance of other functional groups within the molecule. For a substrate like (Z)-6-dodecen-1-ol, these methods effectively yield this compound while preserving the integrity of the crucial Z-alkene bond.
Stereoselective Synthesis Techniques and Z-Isomer Control
Achieving high stereoselectivity for the Z-isomer is critical, and the Wittig reaction is a cornerstone technique for this purpose. libretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.org The geometry of the resulting double bond is highly dependent on the nature of the ylide and the reaction conditions. masterorganicchemistry.com
For the synthesis of this compound, the strategy involves the reaction of hexanal (B45976) with a C6 phosphonium (B103445) ylide. To favor the formation of the Z-isomer, an unstabilized ylide is typically used. wikipedia.org Unstabilized ylides, where the group attached to the carbanion is an alkyl group, react under kinetic control to predominantly form a cis-oxaphosphetane intermediate, which then collapses to yield the Z-alkene. libretexts.orgwikipedia.org
The synthesis of this compound has been successfully achieved using the Wittig reaction, yielding the natural Z-isomer as the major product. myspecies.info
Table 2: Components for Wittig Synthesis of this compound
| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonium Ylide Precursor) | Base | Resulting Alkene |
|---|---|---|---|
| Hexanal (C₆H₁₂O) | (6-Hydroxyhexyl)triphenylphosphonium bromide | A strong base like sodium hydride (NaH) or sodium amide (NaNH₂) | (Z)-6-Dodecen-1-ol (followed by oxidation) |
To further enhance Z-selectivity, the reaction can be performed in polar aprotic solvents and under salt-free conditions, as lithium salts can sometimes lead to equilibration and a higher proportion of the E-alkene. wikipedia.org
Semi-Biosynthetic and Biotechnological Production Approaches
Modern advancements have opened avenues for producing fatty aldehydes through biotechnological and semi-biosynthetic routes, offering a more sustainable alternative to traditional chemical synthesis. These methods typically involve the use of genetically engineered microorganisms, such as E. coli or yeast, to produce specific unsaturated fatty acids or their derivatives. google.com
The general process involves introducing a biosynthetic pathway into a host organism. This pathway can include a series of enzymes capable of producing a target molecule from simple carbon sources. google.com For this compound, a hypothetical pathway could involve:
Fatty Acid Synthesis: The host's native machinery produces saturated fatty acyl-CoAs.
Desaturation: An engineered desaturase enzyme introduces a double bond at a specific position. For instance, a Δ6-desaturase would act on a C12 acyl chain to create the desired unsaturation.
Reduction: A carboxylic acid reductase (CAR) or a fatty acyl-CoA reductase enzyme converts the fatty acid or its CoA ester directly to the corresponding aldehyde. nih.gov
Alternatively, a semi-biosynthetic approach could involve producing an unsaturated lipid moiety, such as a fatty acid or alcohol, via fermentation. google.com This biologically derived precursor is then extracted and converted to the final aldehyde product using conventional chemical methods, such as the oxidation described in section 5.1. google.com
Table 3: Key Enzymes in Biotechnological Aldehyde Production
| Enzyme Class | Function in Pathway | Example |
|---|---|---|
| Fatty Acyl-CoA Synthetase | Activates fatty acids for downstream modification. | FAA enzymes |
| Desaturase | Introduces a double bond at a specific carbon position. | Δ6- or Δ9-desaturases |
| Elongase | Extends the carbon chain of the fatty acid. | ELOVL enzymes |
| Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA to a fatty aldehyde. | Acyl-CoA reductases |
| α-Dioxygenase (α-DOX) | Catalyzes the oxidative decarboxylation of fatty acids to produce a chain-shortened aldehyde. nih.gov | Csα-DOX from Crocosphaera subtropica nih.gov |
These biotechnological methods are an area of active research, with the potential for large-scale, cost-effective, and environmentally friendly production of high-value chemicals like this compound. femaflavor.org
Advancements in Olefin Metathesis for Unsaturated Aldehyde Synthesis
Olefin metathesis has become a powerful tool for forming carbon-carbon double bonds in organic synthesis. nobelprize.org Cross-metathesis (CM), in particular, allows for the coupling of two different olefins. For the synthesis of this compound, this would involve the reaction of 1-nonene (B85954) with a three-carbon aldehyde-containing synthon.
However, α,β-unsaturated aldehydes can be challenging substrates in metathesis due to potential catalyst deactivation or side reactions. acs.org A common and effective strategy to circumvent this is to use a protected form of the aldehyde, such as an acrolein acetal (B89532). researchgate.net The cross-metathesis reaction proceeds between the terminal alkene (e.g., 1-nonene) and the protected acrolein, catalyzed by a ruthenium-based catalyst like a Grubbs' or Hoveyda-Grubbs' catalyst. acs.orgnih.gov The resulting unsaturated acetal is then hydrolyzed under mild acidic conditions to reveal the desired aldehyde.
Recent developments have led to highly active and functional-group-tolerant catalysts. organic-chemistry.org Furthermore, new molybdenum- and ruthenium-based catalysts have been developed that can achieve high Z-selectivity in cross-metathesis reactions, which was previously a significant challenge. nih.gov These advanced systems provide a direct route to Z-alkenes, reducing the need for post-synthesis isomerization. nih.gov
Table 4: Representative Olefin Metathesis Catalysts
| Catalyst Name | Generation/Type | Key Features |
|---|---|---|
| Grubbs' Catalyst, 1st Gen | Ruthenium-based | Good activity for general metathesis, but sensitive to some functional groups. |
| Grubbs' Catalyst, 2nd Gen | Ruthenium-based | Higher activity and better functional group tolerance than 1st Gen. rsc.org |
| Hoveyda-Grubbs' Catalyst | Ruthenium-based | Features a chelating ligand, offering increased stability and recyclability. acs.org |
| Schrock's Catalyst | Molybdenum- or Tungsten-based | Extremely high activity, capable of cleaving highly substituted double bonds. |
| Z-Selective Ru Catalysts | Ruthenium-based | Specifically designed with bulky ligands to favor the formation of Z-isomers. nih.gov |
This metathesis-based approach offers a convergent and flexible route to this compound and other unsaturated aldehydes.
Advanced Analytical Techniques for Characterization and Quantification of Z 6 Dodecenal
Extraction and Sample Preparation Methods (e.g., Solid Phase Microextraction)
Effective sample preparation is a critical first step to ensure accurate analysis of (Z)-6-Dodecenal. The primary goal is to isolate and concentrate the analyte from the sample matrix while minimizing degradation or the introduction of artifacts. nih.gov
Solid Phase Microextraction (SPME) is a widely adopted solvent-free technique for the extraction of volatile and semi-volatile compounds like this compound. nih.gov It integrates sampling, extraction, and concentration into a single step. The method relies on the partitioning of analytes between the sample matrix and a coated fiber. The choice of fiber coating, extraction time, and temperature are crucial parameters that must be optimized to achieve high extraction efficiency. scielo.br For aldehydes, fiber coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. scielo.br
Optimization of SPME parameters is essential for reliable quantification. The following table outlines key parameters and their typical considerations for extracting volatile aldehydes.
| Parameter | Consideration | Typical Range/Value for Aldehydes |
|---|---|---|
| SPME Fiber Coating | Adsorbs analytes based on polarity and molecular size. A combination coating is often used for broad analyte coverage. | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) |
| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning equilibrium. Higher temperatures can increase extraction efficiency for less volatile compounds but may also cause degradation. | 40 - 60 °C |
| Extraction Time | Time required to reach equilibrium between the sample matrix and the fiber. | 20 - 40 minutes |
| Equilibration Time | Time allowed for the sample to equilibrate in the headspace before fiber exposure. | 10 - 20 minutes |
| Salt Addition (e.g., NaCl) | Increases the ionic strength of aqueous samples, which can "salt out" the analyte, increasing its volatility and improving extraction efficiency. | Often optimized, e.g., 2 grams in a sample. |
| Desorption Conditions | Thermal desorption in the GC inlet releases the analytes from the fiber. | 250 °C for 3-5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation, identification, and quantification of volatile compounds such as this compound. researchgate.net In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the capillary column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification. mdpi.com
The NIST WebBook provides reference mass spectral data for this compound, which can be used for library matching and confident identification. nist.gov The selection of the GC column is critical; a non-polar or mid-polarity column is typically used for the analysis of fatty aldehydes.
The following table summarizes typical GC-MS parameters for the analysis of this compound.
| Parameter | Typical Specification |
|---|---|
| GC Column | Rxi-5sil MS (or similar 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp 40-50 °C, hold for 2-10 min, ramp at 5-10 °C/min to 240-280 °C, hold for 5-15 min. ehu.es |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
While GC-MS is the preferred method for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can be employed for purity assessment, especially for non-volatile impurities or for isomer separation. For aldehydes, direct analysis by HPLC with UV detection can be challenging due to the lack of a strong chromophore. Therefore, a derivatization step is often required. epa.gov
A common derivatizing agent is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable hydrazones that can be readily detected by UV-Vis detectors at around 360 nm. This approach allows for the quantification of aldehydes in various matrices. epa.gov The separation is typically achieved using a reverse-phase (RP) column with a mobile phase consisting of acetonitrile (B52724) and water. epa.gov
This derivatization-based HPLC method can be valuable for assessing the purity of this compound standards and for separating it from its (E)-isomer, as the different spatial arrangements of the isomers can lead to different retention times on the HPLC column.
Spectroscopic Methods for Structural Elucidation (e.g., 1H-NMR, IR)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules like this compound. ruc.dk
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. amazonaws.com For this compound, the key absorptions would be the C=O stretch of the aldehyde and the C=C stretch of the alkene. The C-H stretch of the aldehyde group is also a characteristic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly Proton (¹H) NMR, provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of its structure and stereochemistry. rsc.org Key signals for this compound would include the aldehyde proton (CHO), the vinylic protons (C=C-H), and the protons on the carbons adjacent to the double bond and the carbonyl group. The coupling constant (J-value) between the vinylic protons is diagnostic for the cis (Z) configuration.
The following table summarizes the expected characteristic spectroscopic data for this compound.
| Technique | Functional Group | Expected Signal/Absorption |
|---|---|---|
| IR Spectroscopy | Aldehyde C-H Stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ |
| Aldehyde C=O Stretch | ~1725 cm⁻¹ | |
| cis C=C Stretch | ~1650 cm⁻¹ (weak) | |
| ¹H NMR Spectroscopy | Aldehyde Proton (-CHO) | ~9.7 ppm (triplet) |
| Vinylic Protons (-CH=CH-) | ~5.4 ppm (multiplet) | |
| Allylic Protons (-CH₂-CH=) | ~2.0 ppm (multiplet) |
Multidimensional Gas Chromatography (GC×GC) and Olfactometry (GC-O) in Complex Mixtures
For analyzing this compound in highly complex matrices such as essential oils or food aromas, conventional one-dimensional GC may not provide sufficient resolution. chemistry-matters.com Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.comleco.com In GC×GC, the sample is subjected to two independent separations using two different columns (e.g., a non-polar column followed by a polar column) connected by a modulator. chromatographyonline.com This results in a structured two-dimensional chromatogram that can separate co-eluting compounds from the first dimension, revealing minor components that would otherwise be hidden. sepsolve.com
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines GC separation with human sensory perception. nih.gov The column effluent is split between a conventional detector (like MS or FID) and a sniffing port, allowing an assessor to detect and describe the odor of each compound as it elutes. This is particularly useful for identifying character-impact odorants in a complex mixture, even if they are present at very low concentrations. The combination of GC×GC with MS and olfactometry (GC×GC-MS/O) provides the ultimate tool for identifying key aroma compounds like this compound in challenging samples. nih.gov
Challenges in Quantitative Analysis and Mitigation Strategies (e.g., Oxidation Prevention)
The quantitative analysis of aldehydes, including this compound, presents several challenges. Aldehydes are relatively reactive compounds and are particularly susceptible to oxidation. mdpi.com The aldehyde functional group can be easily oxidized to a carboxylic acid, especially in the presence of air or oxidizing agents, which can lead to an underestimation of the true concentration. acs.orgkhanacademy.org This instability can occur during sample collection, storage, and analysis. researchgate.net
Mitigation Strategies:
Inert Atmosphere: Samples should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.
Antioxidant Addition: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent can help prevent oxidative degradation.
Derivatization: As mentioned in the HPLC section, derivatization (e.g., with PFBOA or DNPH) can convert the unstable aldehyde into a more stable derivative, which protects it from oxidation and improves its chromatographic properties. researchgate.net
Controlled Conditions: Sample extraction and analysis should be performed promptly and under controlled temperature conditions to reduce the rate of degradation reactions.
Use of Internal Standards: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, is crucial for accurate quantification as it can compensate for analyte loss during sample preparation and analysis.
By implementing these strategies, the challenges associated with the quantitative analysis of this compound can be effectively managed, leading to more accurate and reliable results.
Structure Activity Relationship Sar and Chemoinformatic Studies of Z 6 Dodecenal
Molecular Descriptors and Their Influence on Biological Activity
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. numberanalytics.com These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. They are fundamental to chemoinformatic studies and are used to build predictive models for biological activity. numberanalytics.comresearchgate.net
For (Z)-6-dodecenal, key molecular descriptors derived from its structure provide insight into its potential biological interactions. The molecule consists of a 12-carbon aliphatic chain, an aldehyde functional group, and a single cis-configured (Z) double bond at the C6-C7 position. nih.govnih.gov The aldehyde group is a key feature, providing a site for potential covalent interactions (e.g., Schiff base formation with protein amino groups) and hydrogen bonding. The long, flexible carbon chain contributes to the molecule's lipophilicity, which governs its transport and interaction with hydrophobic pockets in receptor proteins or cell membranes. industrialchemicals.gov.au
For instance, in studies of related unsaturated aldehydes, properties like lipophilicity (quantified by log P) and molecular shape have been shown to be significant predictors of activity. The biological activity of (Z)-5-dodecenal as a quorum-sensing inhibitor in bacteria demonstrates how these structural features translate to function. frontiersin.orgresearchgate.net Its ability to interfere with bacterial communication is dependent on its specific chain length and the presence of the unsaturation, which allows it to mimic or block the binding of native signaling molecules. frontiersin.orgresearchgate.net Similarly, the activity of this compound in animal communication is tied to these specific structural motifs which are recognized by specialized olfactory receptors.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Constitutional | ||
| Molecular Formula | C₁₂H₂₂O | nih.gov |
| Molecular Weight | 182.30 g/mol | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| Rotatable Bond Count | 8 | nih.gov |
| Physicochemical | ||
| XLogP3 (Lipophilicity) | 4.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Topological |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comecetoc.org These models are expressed as an equation where biological activity is a function of one or more molecular descriptors.
Biological Activity = f(Descriptor 1, Descriptor 2, ...)
QSAR models are valuable tools in modern chemistry and toxicology for predicting the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. researchgate.netnih.gov The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating relevant molecular descriptors for each compound, selecting the most informative descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR), and validating the model's predictive power. mdpi.com
While specific QSAR models developed exclusively for this compound are not widely published, the principles are applied to classes of compounds that include it, such as long-chain aliphatic aldehydes. For example, ecological structure-activity relationship (ECOSAR) models are used to predict the aquatic toxicity of chemicals based on their structural class. industrialchemicals.gov.auresearchgate.net For a compound like (Z)-4-dodecenal, which is structurally very similar to this compound, ECOSAR has been used to predict its toxicity to fish and daphnia, demonstrating the potential for such models to estimate environmental impact based on structural inputs. industrialchemicals.gov.au
A hypothetical QSAR model for a series of dodecenal isomers acting on a specific receptor might look like this:
log(1/IC₅₀) = β₀ + β₁(log P) + β₂(PSA) + β₃(E-LUMO)
Where:
IC₅₀ is the concentration for 50% inhibition (a measure of biological activity).
log P represents lipophilicity.
PSA is the polar surface area.
E-LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
β₀, β₁, β₂, β₃ are coefficients determined by regression analysis.
Such a model would quantify the relative importance of lipophilicity, polarity, and electronic reactivity in determining the biological potency of the compounds.
Importance of Stereochemistry (Z-Configuration) for Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining biological activity, particularly for compounds that interact with stereospecific biological targets like enzymes and receptors. For this compound, the "Z" designation (from the German zusammen, meaning "together") specifies that the higher-priority substituent groups on each carbon of the double bond are on the same side. This results in a distinct "bent" shape compared to its "E" (entgegen, "opposite") isomer, which has a more linear geometry.
This difference in shape is often the deciding factor for biological recognition. In many biological systems, especially those involving pheromones, the fit between the ligand (the pheromone) and its receptor is as precise as a key in a lock. nih.gov Research on insect pheromones has repeatedly shown that only one specific stereoisomer is biologically active, while others may be inactive or even inhibitory. nih.gov
The importance of the Z-configuration for dodecenals is highlighted in the chemical communication of certain species. For example, both (Z)-4-dodecenal and this compound have been identified as key components of the scent of crested auklets, where these compounds are believed to play a role in mate attraction and species recognition. The specific geometry conferred by the Z-double bond is critical for binding to the olfactory receptors of the birds. Any deviation from this configuration, such as in the (E)-isomer, would alter the molecular shape and likely prevent effective binding, rendering the compound biologically inert for this purpose. Maintaining stereochemical integrity during chemical synthesis is therefore a critical challenge when producing these molecules for research or practical applications.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | (Z)-dodec-6-enal | C₁₂H₂₂O |
| (Z)-4-Dodecenal | (Z)-dodec-4-enal | C₁₂H₂₂O |
| (Z)-5-Dodecenal | (Z)-dodec-5-enal | C₁₂H₂₂O |
| (E)-2-Dodecenal | (E)-dodec-2-enal | C₁₂H₂₂O |
Research Applications in Pest Management and Chemical Ecology
Development of Semiochemical-Based Monitoring Systems
(Z)-6-Dodecenal is a component of interest in the development of monitoring systems for various insect pests. These systems utilize synthetic pheromones to attract insects to traps, allowing for the surveillance of pest populations. minorusefoundation.orgcabidigitallibrary.org This monitoring is a cornerstone of Integrated Pest Management (IPM) programs, as it helps to make informed decisions about when and where to implement control measures. farmonaut.com
For instance, in the management of the olive fruit fly, Bactrocera oleae, monitoring systems are crucial. farmonaut.commdpi.com While the primary female sex pheromone for this species is a spiroketal, research into the full blend of volatile organic compounds (VOCs) involved in olive fruit fly intra-specific communication is ongoing. mdpi.comnih.gov The identification of all compounds that elicit a behavioral response is key to creating more effective and targeted monitoring tools. pageplace.de The development of highly sensitive nanosensors, with detection limits in the parts per quadrillion range, represents a significant advancement in the potential for early and precise pest detection. mdpi.com
Pheromone-based monitoring has been investigated for other pests as well. For example, a two-component lure has been effective for the spruce budworm, Choristoneura fumiferana, and the addition of (Z)-7-dodecenal to lures for Dioryctria reniculelloides made them more competitive with female-baited traps. researchgate.netusda.gov These examples, while not directly involving this compound, illustrate the principles behind developing effective semiochemical-based monitoring systems. The success of these systems relies on accurately identifying the key attractive compounds and optimizing the lure formulation and trap design. cabidigitallibrary.orgualberta.ca
Strategies for Mating Disruption and Behavioral Control
Mating disruption is a pest control technique that involves releasing a large amount of a synthetic sex pheromone into a crop area to confuse males and prevent them from finding females, thereby disrupting mating and reducing the pest population over time. cabidigitallibrary.orgeuropa.euresearchgate.net This method is considered an environmentally friendly alternative to conventional pesticides as it is species-specific and does not harm non-target organisms. minorusefoundation.orgeuropa.eu
The effectiveness of mating disruption depends on several factors, including the density of the pest population, the competitiveness of the synthetic lure with wild females, and the density of the pheromone dispensers. cabidigitallibrary.org A high concentration of the synthetic pheromone in the air makes it difficult for males to follow the natural pheromone plumes released by females. vikaspedia.in This can be achieved through various mechanisms, including creating false trails, masking the natural pheromone plume, or causing sensory adaptation in the males. cabidigitallibrary.org
While specific large-scale mating disruption programs using this compound are not extensively documented in the provided results, the principles are widely applied for numerous pests. For example, mating disruption has been successfully used against codling moth in pome fruits, oriental fruit moth in peaches, and pink bollworm in cotton. researchgate.net For some Dioryctria species, mating disruption with their specific pheromones resulted in a significant reduction in trap catches, indicating the potential for this strategy in pine seed orchards. researchgate.net The development of these strategies often involves identifying the major and minor components of the female sex pheromone blend to create the most effective synthetic lure. mdpi.com
It is important to note that mating disruption is most effective when pest populations are low and is often used as part of a broader IPM strategy. cabidigitallibrary.orgvikaspedia.in
Formulation and Delivery Systems for Controlled Release (e.g., Nano-emulsions)
The successful implementation of semiochemical-based pest management strategies heavily relies on the formulation and delivery system of the active compounds. fmach.it These systems are designed to protect the semiochemicals from environmental degradation and to ensure a controlled and sustained release over a desired period. fmach.itgoogle.com
Traditional delivery systems include passive dispensers like plastic hangers, which are often manually applied. minorusefoundation.orgeuropa.eu However, recent advancements have focused on more efficient application methods. One such innovation is the development of nano-emulsions. Nano-emulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 10-500 nm. researchgate.net Their small droplet size provides a large surface area, which can enhance the solubility and bioavailability of hydrophobic compounds like many semiochemicals. researchgate.netpensoft.net
Key advantages of nano-emulsion formulations in pest management include:
Controlled Release: Nano-emulsions can be engineered for the slow and sustained release of the active ingredient, prolonging the effectiveness of the treatment. rsc.orgresearchgate.net
Improved Stability: Encapsulation within the nano-emulsion can protect the semiochemical from degradation by factors such as UV radiation and temperature fluctuations. google.comresearchgate.net
Enhanced Efficacy: The small droplet size can improve the penetration and uptake of the active compounds into the target insect. researchgate.net
Water Solubility: Nano-emulsions can improve the water solubility of hydrophobic compounds, making them easier to apply as sprays. frontiersin.org
Recent research has explored the use of various materials for creating these advanced delivery systems, including polymers and mesoporous materials. google.comscielo.org.co For example, semi-solid emulsion formulations are being developed that can be applied as dollops or sprayed and are designed to be rainfast and stable under varying environmental conditions. google.com These formulations can entrap the semiochemical within a wax carrier or adsorb it onto a nano-structured material for prolonged release. google.com
The table below summarizes some of the materials and their properties used in advanced delivery systems for semiochemicals.
| Delivery System Component | Material Example | Key Properties and Function |
| Encapsulating Agent | Polymers (e.g., Ethyl cellulose, Poly(lactic-co-glycolic acid)) | Provides a protective shell for the active ingredient, enabling controlled release. beilstein-journals.org |
| Carrier | Wax | Camouflages the treated area and aids in the slow release of the semiochemical. google.com |
| Adsorbent Material | Mesoporous materials (e.g., Nano-structured silica) | Provides a large surface area for adsorbing the semiochemical, allowing for sustained release. google.com |
| Emulsifier | Surfactants | Stabilizes the oil and water phases in the nano-emulsion. researchgate.net |
These advanced formulations are critical for improving the practicality and cost-effectiveness of using semiochemicals like this compound in large-scale agricultural settings. europa.euscielo.org.co
Exploration of this compound in Other Arthropod or Microbial Interactions (e.g., Quorum Sensing Analogs)
The role of this compound and similar aldehydes extends beyond insect pheromones into a broader ecological context, including interactions with other arthropods and microorganisms. For instance, this compound has been identified as a volatile compound emitted by certain species of auklets, a type of seabird. researchgate.netoup.comoup.com In crested auklets (Aethia cristatella), this compound is one of several aldehydes that contribute to their characteristic citrus-like scent. oup.comalaska.edu Research suggests that these aldehydes may serve as a chemical defense, repelling ectoparasites. researchgate.netalaska.edumyspecies.info
In the microbial world, communication often occurs through a process called quorum sensing (QS), where bacteria regulate gene expression in response to their population density by producing and detecting small signaling molecules. frontiersin.orgroyalsocietypublishing.org While this compound itself is not a primary QS molecule, the study of such compounds can provide insights into analogous signaling systems. The structural similarity of some semiochemicals to QS autoinducers could potentially allow them to interfere with microbial communication. frontiersin.org This interference could have applications in managing microbial populations, for example, by disrupting the virulence of pathogenic bacteria. plos.org
The interaction between insects and their associated microbes is another area of interest. Bacteria associated with insects can produce volatile organic compounds (mVOCs) that influence insect behavior. frontiersin.orgnih.gov The production of these mVOCs can be linked to bacterial quorum sensing. frontiersin.org Therefore, understanding the chemical signals involved in these multi-trophic interactions, which could include aldehydes like this compound, is crucial for a complete picture of chemical ecology. frontiersin.org
The table below provides examples of how aldehydes and related compounds function in different biological interactions.
| Organism/System | Compound(s) | Observed or Hypothesized Function |
| Crested Auklet (Aethia cristatella) | This compound, (Z)-4-dodecenal, other aldehydes | Repellent against ectoparasites, potential signal of mate quality. researchgate.netalaska.edu |
| Bacteria (General) | N-acyl homoserine lactones (AHLs) | Quorum sensing signal molecules regulating gene expression. royalsocietypublishing.orgoup.com |
| Sodalis praecaptivus (bacterium) | Quorum sensing molecules | Attenuation of virulence to enable symbiotic relationships with insects. plos.org |
The study of this compound and other semiochemicals in these broader contexts can lead to novel applications, such as the development of new repellents or tools to manipulate microbial communities for pest and disease management. frontiersin.org
Ecological Field Studies and Behavioral Bioassays
Ecological field studies and behavioral bioassays are essential for understanding the function of semiochemicals like this compound in their natural context. These studies are critical for confirming the biological activity of a compound and for developing effective pest management applications. pageplace.de
Behavioral bioassays are controlled experiments designed to measure an organism's response to a specific stimulus. In the context of semiochemicals, these assays can range from simple laboratory setups to more complex wind tunnel experiments that simulate natural conditions. A common laboratory method is the Y-tube olfactometer, where an insect is given a choice between two airstreams, one containing the test compound and the other a control. nih.gov This allows researchers to determine if the compound is an attractant, a repellent, or has no effect. Electroantennography (EAG) is another technique used to measure the electrical response of an insect's antenna to a volatile compound, providing a measure of its olfactory sensitivity. scielo.org.co
The table below outlines different types of behavioral bioassays and their primary purpose.
| Bioassay Type | Description | Primary Purpose |
| Y-Tube Olfactometer | A Y-shaped glass tube where an insect chooses between two odor sources. nih.gov | To test for attraction or repellency to a chemical stimulus. |
| Wind Tunnel | A controlled environment that simulates wind flow, allowing for the observation of flight behavior towards an odor source. researchgate.net | To study long-range orientation and flight patterns in response to a pheromone plume. |
| Field Trapping | The deployment of traps baited with synthetic lures in a natural environment. pageplace.de | To assess the attractiveness of a compound or lure blend under real-world conditions and to monitor pest populations. |
| Electroantennography (EAG) | A technique that measures the electrical output of an insect's antenna in response to an odor. scielo.org.co | To determine if an insect's olfactory system can detect a specific compound. |
Field studies are crucial for validating the results of laboratory bioassays and for assessing the practical effectiveness of a semiochemical-based control strategy. For example, field trapping studies are used to test different lure formulations and trap designs for monitoring programs. cabidigitallibrary.org In mating disruption trials, the effectiveness of the treatment is often measured by the reduction in the number of males caught in pheromone-baited traps within the treated area compared to a control area. researchgate.net
For instance, in studies of the olive fruit fly, field studies have been used to compare the effectiveness of different dispenser types for releasing the synthetic pheromone. nih.gov These studies measure parameters such as the number of flies captured and the release rate of the pheromone from the dispenser over time. nih.gov Similarly, field trials for mating disruption of Dioryctria moths in pine seed orchards demonstrated a significant reduction in trap catches, suggesting the feasibility of this approach for protecting pine cones. researchgate.net These ecological field studies provide the essential data needed to move from the identification of a semiochemical to its successful application in pest management.
Q & A
Basic Research Questions
Q. What are the most reliable analytical methods for identifying and quantifying (Z)-6-Dodecenal in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with chiral columns is the gold standard for distinguishing this compound from its stereoisomers. For quantification, internal standards like deuterated analogs (e.g., d₃-(Z)-6-Dodecenal) should be used to correct for matrix effects. Validation parameters (e.g., LOD, LOQ, recovery rates) must adhere to protocols outlined in primary literature .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Store this compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/v. Purity should be verified via NMR and GC-MS before use, as degradation products (e.g., peroxides) can confound results .
Q. What are the primary synthetic routes for this compound, and how can stereochemical purity be optimized?
- Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or Wittig reactions with chiral catalysts (e.g., Jacobsen’s catalyst) ensures stereochemical fidelity. Post-synthesis, purify using preparative HPLC with a chiral stationary phase. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Advanced Research Questions
Q. How can contradictory data on the ecological role of this compound as a semiochemical be resolved?
- Methodological Answer : Conduct controlled field experiments with synthetic this compound to isolate its effects from co-occurring pheromones. Compare dose-response curves across species (e.g., Drosophila melanogaster vs. Bactrocera dorsalis) under varying environmental conditions (humidity, temperature). Use multivariate analysis (PCA) to disentangle confounding variables .
Q. What experimental designs are optimal for studying this compound’s interaction with olfactory receptors at the molecular level?
- Methodological Answer : Employ heterologous expression systems (e.g., HEK293 cells expressing Drosophila OR67d receptors) paired with calcium imaging or patch-clamp electrophysiology. Use site-directed mutagenesis to identify binding residues. Validate findings with molecular docking simulations (e.g., AutoDock Vina) and compare with cryo-EM structures .
Q. How can researchers address discrepancies in reported threshold concentrations for this compound’s bioactivity across studies?
- Methodological Answer : Standardize bioassays using ISO protocols for olfactometry. Calibrate delivery systems (e.g., solenoid-controlled dispensers) to ensure precise concentration gradients. Perform meta-analyses of existing data to identify methodological variables (e.g., solvent carriers, assay duration) that influence thresholds .
Q. What strategies mitigate interference from isomers during in vivo studies of this compound’s behavioral effects?
- Methodological Answer : Use genetic knockouts (e.g., CRISPR-Cas9) of isomer-specific receptors in model organisms. Pair behavioral assays (e.g., wind tunnel tests) with real-time tissue-specific GC-MS to track isomer uptake. Cross-validate with RNAi silencing of metabolic enzymes that isomerize this compound .
Q. How can computational models improve the prediction of this compound’s environmental persistence and bioaccumulation?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models parameterized with experimental logP values and hydrolysis rates. Validate using microcosm studies tracking this compound degradation in soil/water systems. Incorporate machine learning (e.g., random forests) to predict bioaccumulation factors across taxa .
Methodological Best Practices
- Data Validation : Replicate experiments across independent labs using harmonized protocols. Disclose raw data and analytical code in repositories like Zenodo to enable reproducibility audits .
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/CAS databases. Avoid non-academic sources (e.g., ) due to unverified data .
- Ethical Compliance : For studies involving human olfaction, obtain IRB approval and document informed consent. Use double-blind protocols to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
